molecular formula C9H20N2 B032359 4-Amino-2,2,6,6-tetramethylpiperidine CAS No. 36768-62-4

4-Amino-2,2,6,6-tetramethylpiperidine

Cat. No. B032359
CAS RN: 36768-62-4
M. Wt: 156.27 g/mol
InChI Key: FTVFPPFZRRKJIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine involves several key methods, including solid-phase synthesis techniques which allow for the incorporation of this compound into peptides using Fmoc chemistry. This approach demonstrates its utility in creating complex molecular structures with precise control over the compound's placement within peptide sequences (Martin et al., 2001). Additionally, the compound has been synthesized through reactions involving nitroxide spin-labeling and achiral Cα-tetrasubstituted α-amino acids, showcasing its versatility and importance in chemical synthesis (Toniolo et al., 1998).

Molecular Structure Analysis

The molecular structure of 4-Amino-2,2,6,6-tetramethylpiperidine has been extensively analyzed, revealing its effectiveness as a β-turn and 310/α-helix inducer in peptides. This functionality is attributed to its rigid structure, which also makes it an excellent electron spin resonance probe and fluorescence quencher. These characteristics are crucial for its application in material science and biochemistry, providing insights into molecular dynamics and interactions (Toniolo et al., 1998).

Chemical Reactions and Properties

4-Amino-2,2,6,6-tetramethylpiperidine participates in various chemical reactions, including its use in the synthesis of spin-labeled peptides and as a building block for creating complex molecular architectures. Its reactions with acrylic, methacrylic, and itaconic acids, as well as transformations into derivatives of 2-pyrrolidinone and dihydropyrimidinedione, have been explored, highlighting its chemical versatility and reactivity (Mitskyavichyus & Beresnyavichyus, 1997).

Physical Properties Analysis

The physical properties of 4-Amino-2,2,6,6-tetramethylpiperidine, including its stability and solubility, play a significant role in its application in various scientific fields. The solid-phase synthesis approach demonstrates the compound's stability under different chemical conditions, making it suitable for use in complex chemical reactions (Martin et al., 2001).

Chemical Properties Analysis

The chemical properties of 4-Amino-2,2,6,6-tetramethylpiperidine, such as its reactivity and the ability to participate in a wide range of chemical transformations, underscore its importance in synthetic chemistry. Its use as a paramagnetic monomer and in the synthesis of spin-labeled compounds highlights its utility in creating materials with specific magnetic properties, beneficial for research in material science and biochemistry (Seidemann & Dulog, 1986).

Scientific Research Applications

  • EPR Spectroscopy Applications

    This compound, particularly in its form as 4-Amino-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMP-NH2), is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to investigate polymer systems (Labský, Pilař, & Loevy, 1980).

  • Synthesis of Isocyanates and Carbodiimides

    It is utilized in the synthesis of various compounds such as isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl and di(2,2,6,6-tetramethyl-1-oxylpiperidin-4-yl) compounds, demonstrating its utility in chemical synthesis (Sen', Kapustina, & Golubev, 1983).

  • Studying Stable Free Radicals

    As a hindered N-chloroamine, 4-Amino-2,2,6,6-tetramethylpiperidine is used in research focused on stable free radicals (Toda, Mori, Horiuchi, & Murayama, 1972).

  • Oxidative Stress Research

    The compound's derivatives, like 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl, are studied for their effects on oxidative stress on proteins (Sen', 1989).

  • Applications as an Oxidant

    Derivatives like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate serve as metal-free, nontoxic, and environmentally friendly oxidants in various applications including alcohol oxidation (Mercadante et al., 2013).

  • Investigation of Ionic Liquids

    Spin probes derived from 4-amino-2,2,6,6-tetramethylpiperidine-1-yloxyl are valuable for studying ionic liquids (Strehmel, Rexhausen, & Strauch, 2012).

  • Antimetastatic Activity in Biomedical Research

    The synthesized cis-[4-amino-2,2,6,6-tetramethylpiperidine-N,N′]dichloro-palladium(ii) complex has shown strong antimetastatic activity against experimental B16 melanoma, indicating potential in cancer research (Fedorov et al., 2013).

  • Spin Labeling Applications

    N-carboxyanhydride derivatives of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl are suitable for spin labeling, expanding its use in various chemical and biochemical applications (Seidemann & Dulog, 1986).

  • Biomedical Studies and MRI Applications

    The antioxidant potential of synthesized compounds from 4-amino-2,2,6,6-tetramethylpiperidine derivatives shows promise for application in biomedical studies and magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

  • Free Radical Sensing

    In the context of free radical sensing, CdSe quantum dots with added 4-amino-TEMPO derivatives can be used as sensors, where fluorescence restoration occurs upon trapping radicals to form alkoxyamines (Maurel et al., 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFPPFZRRKJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044388
Record name 2,2,6,6-Tetramethylpiperidin-4-amine
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Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 4-Piperidinamine, 2,2,6,6-tetramethyl-
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Product Name

4-Amino-2,2,6,6-tetramethylpiperidine

CAS RN

36768-62-4
Record name 4-Amino-2,2,6,6-tetramethylpiperidine
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Record name 4-Amino-2,2,6,6-tetramethylpiperidine
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Record name 4-Piperidinamine, 2,2,6,6-tetramethyl-
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Record name 2,2,6,6-Tetramethylpiperidin-4-amine
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Record name 2,2,6,6-tetramethyl-4-piperidylamine
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Record name 4-AMINO-2,2,6,6-TETRAMETHYLPIPERIDINE
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Synthesis routes and methods

Procedure details

100 ml of methanol, 150 ml of liquid ammonia, 1 g of ammonium chloride and 20 g of a standard commercial hydrogenation catalyst (Raney nickel) were introduced into a 0.7 litre capacity hydrogenation autoclave. The autoclave was heated to 200°C under a hydrogen pressure of about 20 to about 40 atms, so that the hydrogen pressure settled at a level of approximately 80 atms. A solution of 100 g of phorone in 100 ml of methanol was then pumped in over a period of about 1 hour. After about 30 minutes, the fall in the hydrogen pressure and, hence, hydrogenation were over. After cooling, the autoclave was vented and the reaction solution filtered off from the catalyst. Fractional distillation of the reaction solution yielded 52 g (46% of the theoretical yield) of 4-amino-2,2,6,6-tetramethyl piperidine with a boiling point of 86° to 90°C/15 Torr.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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